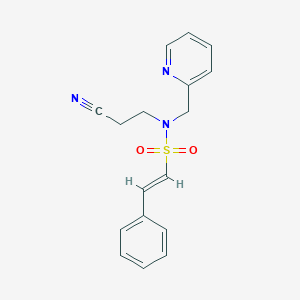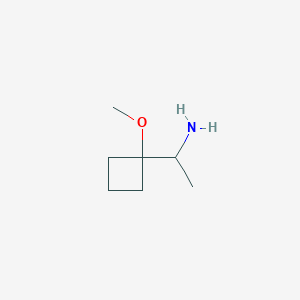![molecular formula C25H19BrO4 B2401026 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate CAS No. 306730-27-8](/img/structure/B2401026.png)
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate is an organic compound with the molecular formula C25H19BrO4 It is a complex molecule featuring a brominated methoxyphenyl group, an acryloyl group, and a phenylacrylate moiety
準備方法
The synthesis of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acryloylation: The addition of an acryloyl group to the brominated methoxyphenyl compound.
Esterification: The final step involves esterification with phenylacrylic acid to form the desired compound.
Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acryloyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxyphenyl group can participate in various binding interactions, while the acryloyl and phenylacrylate moieties may contribute to the compound’s overall reactivity and stability. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
類似化合物との比較
Similar compounds to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate include:
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a phenylacrylate group.
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl acetate: Another similar compound where the phenylacrylate group is replaced with an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO4/c1-29-24-15-11-21(26)17-20(24)10-14-23(27)19-8-12-22(13-9-19)30-25(28)16-7-18-5-3-2-4-6-18/h2-17H,1H3/b14-10-,16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWCNMOQFCNUAV-PTFGRDQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)

![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2400950.png)
![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)


![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)
![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)

![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
